2,3-dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide
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Overview
Description
2,3-Dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide is a chemical compound with the molecular formula C13H14Cl2N2O and a molecular weight of 285.17 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, a cyano group, and a dimethylpropyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 1-cyano-1,2-dimethylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-Dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzamide: Lacks the cyano and dimethylpropyl groups.
2,3-Dichloro-N-methylbenzamide: Contains a methyl group instead of the cyano and dimethylpropyl groups.
2,3-Dichloro-N-(1-cyanoethyl)benzamide: Contains a cyanoethyl group instead of the dimethylpropyl group.
Uniqueness
2,3-Dichloro-N-(1-cyano-1,2-dimethylpropyl)benzamide is unique due to the presence of both the cyano and dimethylpropyl groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-N-(2-cyano-3-methylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-8(2)13(3,7-16)17-12(18)9-5-4-6-10(14)11(9)15/h4-6,8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXHEMGLCOECKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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